N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(4-methoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
- N-[(4-chlorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
- N-[(4-fluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-11-13(10-16-17)15-9-12-5-7-14(8-6-12)18-4-2/h5-8,10-11,15H,3-4,9H2,1-2H3 |
InChI Key |
XOYMSUGMPJPNOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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